1-Methyl-1-phenylsilolan-3-ol

Description

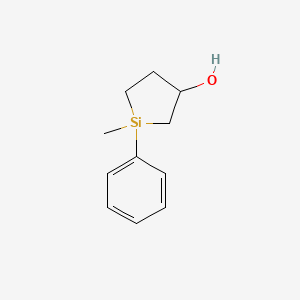

1-Methyl-1-phenylsilolan-3-ol is an organosilicon compound featuring a five-membered silolane ring (a silicon-containing heterocycle) substituted with a methyl group, a phenyl group, and a hydroxyl group at the 3-position. Silanol derivatives are notable for their unique physicochemical properties, such as enhanced thermal stability and acidity compared to carbon-based alcohols.

Properties

CAS No. |

62336-31-6 |

|---|---|

Molecular Formula |

C11H16OSi |

Molecular Weight |

192.33 g/mol |

IUPAC Name |

1-methyl-1-phenylsilolan-3-ol |

InChI |

InChI=1S/C11H16OSi/c1-13(8-7-10(12)9-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

KCHHJLCJHATYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCC(C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-phenylsilolan-3-ol typically involves the reaction of phenylsilane with methylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-phenylsilolan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form silane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of silane derivatives.

Substitution: Formation of halides or amines.

Scientific Research Applications

1-Methyl-1-phenylsilolan-3-ol has various applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenylsilolan-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methyl-1-phenylsilolan-3-ol with structurally related compounds from the provided evidence:

Key Differences and Implications

Ring Structure and Stability :

- The silolane ring in this compound confers greater thermal stability compared to the nitrogen-containing azetidine ring in 1-Phenylazetidin-3-ol. Silicon’s larger atomic size reduces ring strain and enhances resistance to decomposition .

- The four-membered azetidine ring in 1-Phenylazetidin-3-ol exhibits higher ring strain, making it more reactive in ring-opening reactions.

Acidity: Silanols (e.g., -SiOH) are significantly more acidic (estimated pKa ~12) than carbon-based alcohols (pKa ~16–18) due to silicon’s lower electronegativity, which stabilizes the deprotonated form . Thiols (e.g., in 3-Methyl-3-sulfanylhexan-1-ol) exhibit even lower pKa (~10), enabling nucleophilic reactivity distinct from silanols .

Applications: 1-Phenylazetidin-3-ol: Likely used in pharmaceutical synthesis due to its nitrogen heterocycle, a common motif in drug candidates . this compound: Potential applications in silicone polymer modification or catalysis, leveraging silanol’s acidity and silicon’s hybrid bonding properties.

Research Findings and Limitations

- Synthetic Challenges: Silanol derivatives often require specialized synthesis to avoid undesired condensation reactions, unlike carbon-based alcohols or azetidines .

- Thermal Behavior: Silanol-containing compounds generally exhibit higher thermal stability than analogous carbon-based alcohols, as seen in silicone resins .

- Data Gaps : Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence. Properties are inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.